molecular formula C20H22ClFN6O B2623293 N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179491-52-1

N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2623293
CAS No.: 1179491-52-1
M. Wt: 416.89
InChI Key: SEZFVZNBOPHROA-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative featuring a 4-fluorophenyl group at the N2 position, a 3-methoxyphenyl group at N4, and a pyrrolidin-1-yl substituent at position 6 of the triazine core. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological applications. Its molecular formula is C21H23ClFN6O (exact mass: ~428.16 g/mol), with structural motifs designed to optimize electronic properties, steric interactions, and bioavailability .

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O.ClH/c1-28-17-6-4-5-16(13-17)23-19-24-18(22-15-9-7-14(21)8-10-15)25-20(26-19)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFVZNBOPHROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Compound Overview

  • Chemical Formula : C20H22ClFN6O
  • Molecular Weight : 416.89 g/mol
  • CAS Number : 1179491-52-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance its biological activity. The detailed synthetic pathways are often documented in scientific literature, emphasizing the importance of substituent positions on the triazine scaffold which significantly influence the biological properties of the resulting compounds.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably:

  • Triple Negative Breast Cancer (TNBC) : This compound has shown selective inhibition of TNBC cells (MDA-MB231), demonstrating significant cytotoxicity at concentrations as low as 10 µM. The growth inhibition was measured using the half-maximal inhibitory concentration (IC50) method, with effective concentrations reported in the low micromolar range .
Cell LineIC50 (µM)
MDA-MB231 (TNBC)<10
SKBR-3 (Hormone Dependent)Higher resistance observed
MCF-7 (Hormone Dependent)Higher resistance observed

The mechanism by which this compound exerts its effects appears to involve:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, specifically targeting receptor tyrosine kinases involved in cancer proliferation. It binds to the ATP binding pocket of these kinases, inhibiting their activity and leading to reduced cell proliferation .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle and thus reducing tumor growth .

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

  • A study published in PMC reported that derivatives similar to this compound selectively inhibited growth in hormone-independent breast cancer cell lines while showing less efficacy against hormone-dependent lines .
  • Another investigation into small molecule kinase inhibitors highlighted similar compounds' effects on various cancer types, establishing a framework for understanding how modifications to the triazine core can enhance biological activity .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between the target compound and its analogues:

Compound Name (Hydrochloride Salt Unless Noted) N2 Substituent N4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl 3-Methoxyphenyl Pyrrolidin-1-yl 428.16 Balanced electron-withdrawing (F) and donating (OCH3) groups; hydrochloride salt enhances solubility.
N2-(3-Methoxyphenyl)-N4-(3-Methylphenyl) analogue 3-Methoxyphenyl 3-Methylphenyl Pyrrolidin-1-yl 412.92 Methyl group (hydrophobic) at N4 may reduce polarity; methoxy at N2 alters electronic distribution.
N2-(4-Ethoxyphenyl)-N4-(4-Fluorophenyl) analogue 4-Ethoxyphenyl 4-Fluorophenyl Pyrrolidin-1-yl ~434.18 (estimated) Ethoxy (bulkier, electron-rich) at N2; fluorophenyl at N4 increases rigidity.
N2-(4-Fluorophenyl)-6-((4-Fluorophenyl)thio) derivative (Free Base) 4-Fluorophenyl (4-Fluorophenyl)thio ~378.23 Thioether at position 6 increases lipophilicity; lacks N4 substituent, reducing steric hindrance.

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